molecular formula C16H26ClNO2 B121072 Tramadol hydrochloride CAS No. 36282-47-0

Tramadol hydrochloride

Cat. No.: B121072
CAS No.: 36282-47-0
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-XMZRARIVSA-N
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Description

Tramadol hydrochloride is a centrally acting synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is known for its dual mechanism of action, functioning both as a μ-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor. This unique combination allows this compound to effectively modulate pain perception and response .

Mechanism of Action

Target of Action

Tramadol hydrochloride (TrHC) is a synthetic analgesic drug that exhibits both opioid and non-opioid properties . It primarily targets the µ-opioid receptors , the serotonin transporter (SERT) , and the norepinephrine transporter (NET) . These targets play a crucial role in pain perception and mood regulation .

Mode of Action

Tramadol acts as a selective agonist of µ-opioid receptors and inhibits the reuptake of serotonin and norepinephrine . This dual mechanism of action contributes to its analgesic effect . The (+/-)-Tramadol enantiomer preferentially inhibits serotonin reuptake, whereas the (-)-Tramadol enantiomer mainly inhibits norepinephrine reuptake .

Biochemical Pathways

Tramadol’s action involves several biochemical pathways. It is metabolized by CYP2D6 enzymes , which contribute to the metabolism of approximately 25% of all medications . A pathway-driven predictive model employs genetic data from uridine diphosphate glucuronosyltransferase, family 1, polypeptide B7 (UGT2B7), adenosine triphosphate (ATP)-binding cassette, subfamily B, number 1 (ABCB1), opioid receptor mu 1 (OPRM1), and catechol-O-methyltransferase (COMT) to predict the tramadol to primary metabolite ratio (T:M1) and the resulting toxicologically inferred metabolizer phenotype (t-MP) .

Pharmacokinetics

Tramadol is rapidly distributed in the body, with plasma protein binding of about 20% . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are mainly excreted via the kidneys, with a mean elimination half-life of about 6 hours .

Result of Action

The molecular and cellular effects of Tramadol’s action are diverse. It can affect multiple organ systems, including the gastrointestinal, central nervous system, cardiovascular system, respiratory system, renal system, musculoskeletal system, and endocrine system . For example, it can cause seizure, CNS depression, low-grade coma, anxiety, and over time anoxic brain damage . It can also cause serotonin syndrome .

Action Environment

Environmental factors can influence Tramadol’s action, efficacy, and stability. For instance, concurrent ingestion with other medications, particularly CNS depressants like benzodiazepines and ethanol, can lead to fatal tramadol intoxications . Moreover, genetic factors such as CYP2D6 polymorphisms can influence the metabolism of tramadol and the consequent effect on pain relief .

Biochemical Analysis

Biochemical Properties

Tramadol hydrochloride acts upon the central nervous system (CNS). The M1 metabolite of this compound, produced by liver O-demethylation, shows a higher affinity for opioid receptors than the parent drug .

Cellular Effects

This compound poisoning can affect multiple organ systems: gastrointestinal, central nervous system (seizure, CNS depression, low-grade coma, anxiety, and over time anoxic brain damage), cardiovascular system (palpitation, mild hypertension to life-threatening complications such as cardiopulmonary arrest), respiratory system, renal system (renal failure with higher doses of this compound intoxication), musculoskeletal system (rhabdomyolysis), endocrine system (hypoglycemia), as well as, cause serotonin syndrome .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with opioid receptors. The M1 metabolite of this compound, produced by liver O-demethylation, shows a higher affinity for opioid receptors than the parent drug .

Temporal Effects in Laboratory Settings

It is known that this compound can cause a range of side effects, from seizures to CNS depression, over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low (5 mg/kg) and intermediate (10 mg/kg) doses, this compound has shown neuroprotective potential .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with opioid receptors. The M1 metabolite of this compound, produced by liver O-demethylation, shows a higher affinity for opioid receptors than the parent drug .

Transport and Distribution

It is known that this compound acts upon the central nervous system (CNS) .

Subcellular Localization

It is known that this compound acts upon the central nervous system (CNS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tramadol hydrochloride involves the reaction of a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process can be carried out in the absence of carcinogenic solvents like 1,4-dioxane, making it safer and more efficient .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot process that involves the reaction of tramadol base with hydrochloric acid. This method is advantageous due to its simplicity, safety, and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tramadol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Tramadol can be oxidized to form N-oxide derivatives.

    Reduction: The reduction of tramadol can lead to the formation of desmethyltramadol.

    Substitution: Tramadol can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tramadol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tramadol hydrochloride is often compared with other analgesics such as:

This compound’s unique combination of opioid and non-opioid properties makes it a versatile and effective option for pain management, distinguishing it from other analgesics.

Properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-XMZRARIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023691, DTXSID60933340
Record name Tramadol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID60933340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36282-47-0, 148229-78-1, 22204-88-2
Record name Tramadol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36282-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramadol hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122
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Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMADOL HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

In a reaction flask 160 g tramadol salicylate (or benzoate) salt was stirred with about 800 ml water and pH was adjusted to 11-12 by 30% aqueous NaOH solution. The tramadol free base was extracted with toluene, washed with water, and toluene was evaporated under reduced pressure. The oil obtained (about 100 gm) was dissolved in 300 ml isopropyl alcohol. In a separate flask HCI gas was passed in isopropyl alcohol. This isopropyl alcohol-HCI solution was added to tramadol base solution in isopropyl alcohol at about 30° C. till the pH attained 3-4. The mixture was stirred, heated to about 75° C., and then cooled to 0-5° C. The precipitated product was filtered, washed with chilled isopropyl alcohol and dried to obtain 92 gm Tramadol hydrochloride (cis=99.95% & trans=0.05%).
Name
tramadol salicylate
Quantity
160 g
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800 mL
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isopropyl alcohol-HCI
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Synthesis routes and methods II

Procedure details

In a reaction flask 29 g tramadol salicylate salt was stirred with 87 ml water and pH was adjusted to 11-12 by 10% aqueous KOH solution. The tramadol free base was extracted with methylene chloride, organic extract washed with water, and methylene chloride was evaporated under reduced pressure. The oil obtained was dissolved in 88.0 ml methylene chloride. Stirred and cooled to 15° C. Adjusted pH to 2-2.5 by conc. HCI. Stirred for 1.0 hour at same temperature. Raised the temperature to 25-30° C. and stirred it for 30 minutes. Distilled out solvent completely under vacuum. Charged 42 ml acetone and stirred at 25-30° C. for 30 minutes. Filtered the product and washed solid with acetone. Yield=18.4 gm (85%) (cis=99.98% & trans=0.02% by HPLC area%).
Name
tramadol salicylate
Quantity
29 g
Type
reactant
Reaction Step One
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Quantity
87 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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